molecular formula C17H13FN2O2 B2365362 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 926205-25-6

5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2365362
CAS No.: 926205-25-6
M. Wt: 296.301
InChI Key: PGCLRPPPHZSBNM-UHFFFAOYSA-N
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Description

5-(3-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 926205-25-6, molecular weight: 296.30) is a pyrazole-based compound featuring a 3-fluorophenoxy substituent at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core. Pyrazole derivatives are widely studied for their antimicrobial, antifungal, and antitubercular activities, often modulated by substituents on the aromatic rings .

Properties

IUPAC Name

5-(3-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-5-6-13(18)10-15)20(19-12)14-7-3-2-4-8-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCLRPPPHZSBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation

The pyrazole core is constructed via cyclization of a hydrazone derived from phenylhydrazine and methyl 3-chloroacetoacetate. This diketone provides the methyl (position 3) and chloro (position 5) substituents.

Procedure :
Phenylhydrazine (10 mmol) and methyl 3-chloroacetoacetate (10 mmol) are refluxed in ethanol with catalytic HCl, yielding the hydrazone as a crystalline solid.

Vilsmeier-Haack Formylation

The hydrazone undergoes cyclization and formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introducing the aldehyde at position 4.

Optimized Conditions :

  • POCl₃ (3 equiv) and DMF (5 equiv) in dry dichloromethane.
  • Reaction at 0°C for 1 h, then room temperature for 4 h.
  • Quenching with ice-water and neutralization with NaHCO₃ yields the 4-carbaldehyde intermediate.

Characterization :

  • ¹H-NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 7.82–7.45 (m, 5H, Ph), 6.92 (s, 1H, Py-H), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₂H₁₀ClN₂O [M+H]⁺: 249.0524; found: 249.0528.

Nucleophilic Aromatic Substitution at Position 5

Reaction Mechanism

The 5-chloro group undergoes substitution with 3-fluorophenoxide under basic conditions. The electron-withdrawing formyl group at position 4 activates the chloro substituent toward nucleophilic attack.

Procedure :

  • 5-Chloro intermediate (1 mmol), 3-fluorophenol (1.2 mmol), and Cs₂CO₃ (2 mmol) in anhydrous DMF.
  • Heated at 100°C for 12 h under nitrogen.
  • Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound.

Optimization Insights :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaH due to superior solubility and nucleophilicity enhancement.
  • Solvent : DMF ensures optimal reaction kinetics compared to DMSO or THF.

Alternative Synthetic Pathways

Halogen Exchange Reactions

Fluorination of 5-bromo or 5-iodo analogs using KF in the presence of crown ethers has been explored but results in lower selectivity due to competing side reactions.

Analytical and Spectroscopic Validation

Structural Confirmation

  • ¹³C-NMR : δ 191.2 (CHO), 163.1 (C-O, d, J = 245 Hz, fluorophenyl), 150.4 (Py-C4), 139.8 (Py-C5).
  • FT-IR : 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 112–114°C (consistent with literature analogs).

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Vilsmeier-Haack Reagents : Bulk POCl₃ reduces costs but requires careful handling.
  • 3-Fluorophenol Sourcing : Commercial availability (~$120/mol) impacts scalability.

Applications and Derivatives

Biological Activity

The title compound serves as a precursor for fungicides and antiviral agents, leveraging the electron-deficient pyrazole core for target binding.

Further Functionalization

  • Oxime Formation : Condensation with hydroxylamine yields oximes for agrochemical screening.
  • Schiff Bases : Reaction with amines produces antimicrobial candidates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(3-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential pharmacological activities. The compound is a precursor for synthesizing various pyrazole derivatives that exhibit significant biological activities:

  • Anticonvulsant Activity : Derivatives synthesized from this compound have shown potential anticonvulsant properties, making them candidates for treating epilepsy .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, which are valuable in developing treatments for inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as an important intermediate in synthesizing other biologically active molecules. For instance:

  • Hydrazone Derivatives : It can be reacted with hydrazines to produce hydrazone derivatives, which have been evaluated for analgesic and anti-inflammatory activities .
  • Functionalized Pyrazoles : The compound's structure allows for further modifications, leading to the creation of functionalized pyrazoles that may possess enhanced pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives from this compound:

Case Study 1: Anticonvulsant Activity

A study synthesized several derivatives from this compound and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures, suggesting their potential use in epilepsy treatment .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of pyrazole derivatives derived from this compound demonstrated that these compounds could reduce inflammation in carrageenan-induced paw edema models. This suggests their applicability in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, the fluorophenoxy group may enhance the compound’s binding affinity to its target proteins, leading to increased biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, focusing on substituent variations, biological activities, and synthesis methods:

Compound Name Molecular Formula Substituents Biological Activity Key Findings Reference
5-(4-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃FN₂O₂ 4-Fluorophenoxy at position 5 Research chemical (activity unspecified) Soluble in DMSO and methanol; used as an intermediate for bioactive derivatives .
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃BrN₂O₂ 4-Bromophenoxy at position 5 Not explicitly reported Higher molecular weight (357.21 g/mol) compared to fluoro analogs; used in crystallography studies .
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃ClN₂O₂ 4-Chlorophenoxy at position 5 Antimicrobial, anti-inflammatory Intermediate for pyrazole derivatives with confirmed antimicrobial activity .
5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₂₂H₂₄N₂OS 4-tert-Butylbenzylsulfanyl at position 5 Fungicidal Crystal structure reveals dihedral angles (54.2° between pyrazole and phenyl rings); disordered tert-butyl groups .
5-((4H-1,2,4-Triazol-4-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3a) C₁₃H₁₂N₆O 4H-1,2,4-Triazol-4-ylamino at position 5 Antitubercular Synthesized via formic acid deprotection; hybrid structure enhances activity against M. tuberculosis .
5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₂Cl₂N₂O₂ 2,4-Dichlorophenoxy at position 5 Not explicitly reported Crystal structure analysis shows non-planar geometry; dichloro substitution may enhance stability .

Key Structural and Functional Insights

Substituent Position and Electronic Effects: Fluorine positioning (e.g., 3- vs. 4-fluorophenoxy) influences electronic properties and steric interactions. For instance, 4-fluorophenoxy analogs exhibit higher solubility in polar solvents like DMSO , whereas 3-fluorophenoxy derivatives may offer distinct binding interactions in biological targets.

Biological Activity Correlations :

  • The 4-tert-butylbenzylsulfanyl derivative demonstrates fungicidal activity, likely due to the bulky tert-butyl group enhancing lipophilicity and target affinity .
  • Hybridization with triazole (3a) or tetrazole moieties improves antitubercular efficacy, suggesting synergistic effects from heterocyclic integration .

Synthetic Methodologies: Common synthesis routes involve nucleophilic substitution (e.g., replacing chloro groups with phenoxy/thiol substituents) . Deprotection reactions using formic acid enable the introduction of amino-heterocycles (e.g., triazoles) at position 5 .

Crystallographic Data: The 4-tert-butylbenzylsulfanyl analog crystallizes in an orthorhombic system (space group Pbca) with weak C–H⋯O interactions, influencing packing and stability .

Biological Activity

5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative noted for its diverse biological activities. This compound, characterized by a unique combination of a fluorophenoxy group, a methyl group, and a phenyl group, has been the subject of various studies exploring its potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H13_{13}FN2_2O2_2
  • Molecular Weight : 296.30 g/mol
  • CAS Number : 926205-25-6

The synthesis typically involves:

  • Formation of the Pyrazole Ring : Cyclocondensation of hydrazine with a β-diketone or β-ketoester.
  • Introduction of the Fluorophenoxy Group : Nucleophilic substitution with 3-fluorophenol.
  • Formylation : Vilsmeier-Haack reaction to introduce the aldehyde group at the 4-position.

These steps yield a compound that exhibits enhanced lipophilicity and binding affinity due to the presence of the fluorine atom, which is crucial for its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, it has demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting growth:

CompoundMIC (µg/mL)Target Bacteria
This compound0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Other Pyrazole Derivatives0.22 - 0.25Various pathogens

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this pyrazole derivative have been explored in several studies. It has shown promising results against various cancer cell lines:

Cell LineIC50_{50} (µM)Observations
MCF73.79Significant cytotoxicity
SF-26812.50Moderate cytotoxicity
NCI-H46042.30Lower potency observed

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with key molecular targets involved in inflammatory and proliferative processes. Notably, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation .

Comparative Analysis

When compared to similar compounds, such as those with chlorophenoxy or bromophenoxy groups, this compound demonstrates unique properties attributed to its fluorinated structure:

Compound TypeUnique Feature
Chlorophenoxy DerivativeLower lipophilicity
Bromophenoxy DerivativeDifferent binding affinities
Methylphenoxy DerivativeLess potent biological activity

This uniqueness makes it a valuable candidate for drug development and agrochemical applications .

Q & A

Q. What is the established synthetic route for 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-fluorophenol under basic conditions. A typical protocol involves refluxing equimolar amounts of the chloro precursor and phenol derivative in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as the catalyst. Reaction times vary between 3–6 hours, followed by cooling, ice quenching, and recrystallization from ethanol to obtain pure crystals .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C=O at ~1.21 Å), dihedral angles between aromatic rings (e.g., 45.99°–73.67° for pyrazole-phenyl interactions), and non-classical C–H···π stabilizing interactions. NMR (¹H/¹³C) and IR spectroscopy complement this by confirming functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹) .

Q. What are the critical physicochemical properties relevant to experimental design?

  • Molecular formula : C₁₈H₁₄FN₂O₂.
  • Molecular weight : 312.32 g/mol.
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol, but poorly soluble in water. These properties guide solvent selection for reactions and biological assays .

Q. How does the substitution pattern (fluorophenoxy vs. chlorophenoxy) affect reactivity?

Fluorine’s electronegativity increases electron-withdrawing effects, altering nucleophilic/electrophilic sites compared to chlorine. For example, 5-(4-chlorophenoxy) analogs show reduced reaction yields (72–78%) under identical conditions, likely due to steric and electronic differences .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Replace KOH with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Solvent effects : Use DMF instead of DMSO for faster kinetics.
  • Temperature control : Lower temperatures (60–80°C) minimize aldehyde oxidation. Pilot studies show ethanol/water mixtures during recrystallization enhance crystal purity (≥98%) .

Q. How to resolve contradictions in spectroscopic data between computational and experimental results?

Discrepancies in NMR chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) may arise from solvent polarity or dynamic effects. Use density functional theory (DFT) calculations with solvent models (e.g., PCM) to align theoretical and experimental data. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What computational methods predict bioactivity based on structural features?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The fluorophenoxy group’s hydrophobic and electrostatic potential maps suggest binding affinity to hydrophobic enzyme pockets. Validate with in vitro assays .

Q. How does crystal packing influence stability and formulation?

Weak C–H···π interactions (3.5–3.8 Å) stabilize the lattice but may reduce bioavailability. Co-crystallization with excipients (e.g., cyclodextrins) can enhance solubility without altering pharmacophores. Thermal analysis (DSC/TGA) confirms stability up to 150°C .

Q. What mechanistic insights explain its potential antibacterial activity?

Analogous pyrazole derivatives inhibit DNA gyrase by mimicking ATP-binding motifs. The 3-fluorophenoxy group may disrupt bacterial membrane integrity via lipophilic interactions. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with MIC assays .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Replace the aldehyde with carboxamide or hydrazone moieties to modulate reactivity.
  • Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to enhance electron density.
  • Evaluate substituent effects via Hammett plots and QSAR models .

Methodological Considerations

  • Synthetic reproducibility : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and ensure anhydrous conditions to prevent hydrolysis .
  • Analytical cross-validation : Pair XRD with SC-XRD to confirm polymorphism and solvate formation .
  • Bioactivity validation : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and dose-response curves to quantify efficacy .

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